molecular formula C9H7ClN2O B14809400 6-Chloro-4-cyclopropoxypicolinonitrile

6-Chloro-4-cyclopropoxypicolinonitrile

Cat. No.: B14809400
M. Wt: 194.62 g/mol
InChI Key: HBYKQSFXDHLOFC-UHFFFAOYSA-N
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Description

6-Chloro-4-cyclopropoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a chlorine atom at the 6th position, a cyclopropoxy group at the 4th position, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-cyclopropoxypicolinonitrile can be achieved through several methods. One common approach involves the reaction of 6-chloropicolinonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the nitrile group.

Major Products Formed

    Substitution: Formation of 6-amino-4-cyclopropoxypicolinonitrile or 6-thio-4-cyclopropoxypicolinonitrile.

    Reduction: Formation of 6-chloro-4-cyclopropoxypicolinamide.

    Oxidation: Formation of 6-chloro-4-cyclopropoxypicolinic acid.

Scientific Research Applications

6-Chloro-4-cyclopropoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The chlorine and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropicolinonitrile: Lacks the cyclopropoxy group, making it less lipophilic.

    4-Cyclopropoxypicolinonitrile: Lacks the chlorine atom, potentially altering its reactivity and biological activity.

    6-Chloro-4-methoxypicolinonitrile: Contains a methoxy group instead of a cyclopropoxy group, affecting its chemical properties.

Uniqueness

6-Chloro-4-cyclopropoxypicolinonitrile is unique due to the combination of the chlorine atom, cyclopropoxy group, and nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-chloro-4-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2H2

InChI Key

HBYKQSFXDHLOFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)Cl)C#N

Origin of Product

United States

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